molecular formula C13H16Cl3NO3 B1458581 methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate CAS No. 1424939-65-0

methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate

Cat. No. B1458581
M. Wt: 340.6 g/mol
InChI Key: HFMWQXNBQUMFSZ-UHFFFAOYSA-N
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Description

Methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate is a chemical compound with the CAS Number: 1424939-65-0 and Linear Formula: C13H16Cl3NO3 . It is a product available from Key Organics .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16Cl3NO3/c1-3-4-17(13(18)19-2)5-6-20-12-10(15)7-9(14)8-11(12)16/h7-8H,3-6H2,1-2H3 . This indicates that the molecule consists of 13 carbon atoms, 16 hydrogen atoms, 3 chlorine atoms, 1 nitrogen atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 340.63 . It is a liquid in its physical form . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results .

Scientific Research Applications

Carcinogenic Assessment and DNA Binding

Studies have investigated the carcinogenic potential of carbamate compounds, including their interaction with DNA. For example, the tumor-initiating potency of ethyl carbamate and its derivatives was examined, showing that ethyl carbamate was a potent carcinogen for various organs, with its N-alkyl derivatives displaying varying degrees of carcinogenicity. The binding of these compounds to DNA suggests a mechanism for their carcinogenic effects (Pound & Lawson, 1976).

Pesticide Effectiveness and Toxicity

Carbamate pesticides have been synthesized and assessed for their effectiveness and toxicity against agricultural pests and plants. For instance, the synthesis of specific carbamate compounds demonstrated insecticidal and herbicidal properties, with their toxicity evaluated in fish and rats to ensure safety (Bansal, 2005).

Chemical Release Control and Polymerization

Research has explored the synthesis of polymerizable carbamates for controlled release applications. This includes the development of carbamates from isocyanates and alcohols, aiming at applications in releasing fragrances or herbicides through polymer matrices. The hydrolytic behavior of these compounds underlines their potential in controlled release technologies (Kamogawa, Kohno, & Kitagawa, 1989).

Metabolic Fate and Bioassay Applications

The metabolic fate of certain fungicides structurally similar to methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate has been studied, revealing the biotransformation products and their excretion patterns in rats. This research is crucial for understanding the environmental and health impacts of these compounds (Laignelet, Riviere, & Lhuguenot, 1992).

Synergistic Properties with Other Insecticides

The synergistic effects of carbamate insecticides when combined with other compounds have been explored to enhance pest control efficacy. For example, methylenedioxyphenyl derivatives acted as effective synergists for carbamate insecticides, enhancing their activity against various fly species (Eldefrawi, Miskus, & Sutcher, 1960).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H312, and H332, suggesting that it may be harmful if swallowed, in contact with skin, or if inhaled . Appropriate safety measures should be taken when handling this compound .

Future Directions

The future directions for this compound are not specified in the search results. Its use and development would likely depend on its properties and potential applications .

properties

IUPAC Name

methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl3NO3/c1-3-4-17(13(18)19-2)5-6-20-12-10(15)7-9(14)8-11(12)16/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMWQXNBQUMFSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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